3,4-Dichloronaphthalen-1-amine

Lipophilicity Chromatographic retention Bioavailability prediction

3,4-Dichloronaphthalen-1-amine features a specific 3,4-dichloro substitution pattern that dictates unique regioselectivity in cross-coupling and nucleophilic aromatic substitution kinetics, critical for reproducible heterocycle synthesis. This differentiation ensures batch-to-batch consistency unattainable with unverified isomers. Ideal for building focused compound libraries and as a reference standard for HPLC method development. Minimum purity 95%.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
CAS No. 25833-32-3
Cat. No. B1471024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloronaphthalen-1-amine
CAS25833-32-3
Molecular FormulaC10H7Cl2N
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2Cl)Cl)N
InChIInChI=1S/C10H7Cl2N/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5H,13H2
InChIKeyCBOUQQWXTCAXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloronaphthalen-1-amine (CAS 25833-32-3): Technical Profile and Procurement Baseline


3,4-Dichloronaphthalen-1-amine (CAS 25833-32-3) is a dichlorinated 1-naphthylamine derivative with the molecular formula C₁₀H₇Cl₂N and molecular weight 212.07 g/mol . This compound belongs to the class of halogenated aromatic amines and serves primarily as a synthetic building block for pharmaceutical intermediates and heterocyclic compound synthesis . Its structure features chlorine substitution at the 3- and 4-positions of the naphthalene ring with a primary amine group at the 1-position, which confers specific reactivity profiles relevant to nucleophilic substitution and cross-coupling applications. The compound is available from commercial suppliers with typical purity specifications of ≥95% for research applications, though availability may be limited to specific vendors .

Why Substituting 3,4-Dichloronaphthalen-1-amine with Other Dichloronaphthylamine Isomers Introduces Uncontrolled Reactivity and Property Variation


Dichloronaphthylamine isomers share identical molecular formulas and molecular weights but exhibit distinct physicochemical and reactivity profiles due to differences in chlorine substitution patterns [1]. The 3,4-dichloro substitution pattern in the target compound creates a specific electronic environment around the 1-amino group that differs from the 5,8-dichloro isomer (CAS 3604-99-7), which has a computed XLogP3-AA value of 3.7 [2]. These positional isomer differences affect nucleophilic aromatic substitution kinetics, regioselectivity in cross-coupling reactions, and chromatographic retention behavior [3]. In synthetic sequences requiring specific regiochemical outcomes or consistent purification profiles, unverified isomer substitution may introduce batch-to-batch variability that compromises downstream reproducibility. Additionally, the target compound's substitution pattern may offer distinct steric and electronic properties relative to 2,4-dichloronaphthalen-1-amine isomers, though quantitative comparative data across all isomers remain limited in the open literature.

Quantitative Differentiation of 3,4-Dichloronaphthalen-1-amine: Comparative Evidence Guide for Procurement Decisions


Lipophilicity Comparison: 3,4-Dichloro Isomer vs. 5,8-Dichloro Isomer

The 3,4-dichloronaphthalen-1-amine substitution pattern yields distinct lipophilicity compared to the 5,8-dichloro isomer (CAS 3604-99-7). While experimentally determined XLogP3-AA data for the target compound are not publicly available, the 5,8-dichloro isomer has a computed XLogP3-AA value of 3.7 [1]. The positional difference in chlorine substitution is expected to alter the compound's partition coefficient, which directly influences chromatographic retention time in reversed-phase HPLC and membrane permeability in biological assays. This differential lipophilicity may be relevant when selecting between available isomers for applications where logP modulates solubility or extraction efficiency.

Lipophilicity Chromatographic retention Bioavailability prediction

Structural and Electronic Differentiation: 3,4- vs. 5,8-Dichloro Substitution Pattern

The 3,4-dichloro substitution pattern positions both chlorine atoms on the same ring adjacent to the 1-amino group, creating a distinct electronic environment compared to the 5,8-dichloro isomer where chlorines are located on the opposite ring. Chlorine atoms exert both inductive (-I) electron-withdrawing and resonance (+M) electron-donating effects [1]. The proximity of chlorine atoms to the amino group in the 3,4-isomer may modulate the nucleophilicity of the NH₂ group differently than in the 5,8-isomer, where the amino group resides on an unsubstituted ring. This electronic differentiation can affect reaction rates in amide bond formation, diazotization, and palladium-catalyzed cross-coupling reactions [2].

Electronic effects Nucleophilic substitution Cross-coupling reactivity

Synthetic Utility as a Building Block: Nucleophilic Substitution at C1-Amine

The primary amine at the 1-position of 3,4-dichloronaphthalen-1-amine serves as a versatile handle for derivatization reactions including amide bond formation, diazotization, and condensation with carbonyl compounds . The chlorine atoms at the 3- and 4-positions can undergo nucleophilic aromatic substitution under appropriate conditions, enabling sequential functionalization. This dual reactivity profile (amine nucleophile plus chloro leaving groups) distinguishes it from non-halogenated 1-naphthylamine, which lacks the electrophilic sites for further substitution. Comparative studies on related dichloronaphthalene derivatives indicate that amine-functionalized variants show altered solubility behavior in supercritical CO₂ relative to non-aminated precursors, though specific data for the 3,4-isomer are not published [1].

Synthetic intermediate Heterocycle synthesis Pharmaceutical building block

Research and Industrial Application Scenarios for 3,4-Dichloronaphthalen-1-amine


Synthesis of Functionalized Heterocyclic Compounds

The dual reactivity of 3,4-dichloronaphthalen-1-amine—featuring both a nucleophilic primary amine and two electrophilic chloro substituents—enables its use as a scaffold for constructing nitrogen-containing heterocycles. The amine group can undergo condensation with carbonyl compounds, while the chlorine atoms provide sites for transition metal-catalyzed cross-coupling reactions, supporting the synthesis of aza-heterocycles and fused polycyclic systems [1].

Preparation of Amide and Sulfonamide Derivatives for Screening Libraries

The 1-amino group reacts readily with acid chlorides and sulfonyl chlorides to form the corresponding amides and sulfonamides. This reactivity facilitates the rapid generation of structurally diverse compound libraries for biological screening applications. The presence of the 3,4-dichloro substitution pattern introduces steric and electronic features that may influence binding interactions with target proteins compared to libraries built from unsubstituted 1-naphthylamine .

Development of Chromatographic Methodologies for Dichloronaphthylamine Isomers

Positional isomer differentiation is critical for quality control in synthetic workflows. 3,4-Dichloronaphthalen-1-amine can serve as a reference standard for developing HPLC methods capable of resolving dichloronaphthylamine isomers. Studies on aromatic amine isomer separation demonstrate that reversed-phase HPLC conditions can effectively distinguish structurally similar compounds, supporting purity assessment and batch-to-batch consistency verification [2].

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